molecular formula C17H17FN2O4S2 B3410249 N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 896326-41-3

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B3410249
CAS No.: 896326-41-3
M. Wt: 396.5 g/mol
InChI Key: XWTNWNJZVOUKRW-UHFFFAOYSA-N
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Description

N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a synthetic organic compound characterized by its complex structure, which includes a fluorobenzenesulfonyl group, a thiophene ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps:

    Formation of the Fluorobenzenesulfonyl Intermediate: This step involves the sulfonylation of 4-fluorobenzene using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

    Formation of the Ethanediamide Backbone: The ethanediamide backbone is synthesized through a condensation reaction between an appropriate diamine and an acyl chloride or anhydride.

    Final Coupling: The final step involves coupling the fluorobenzenesulfonyl intermediate with the thiophene-containing ethanediamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide can be used as a building block for more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, possibly serving as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The sulfonyl and thiophene groups could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
  • N’-[2-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
  • N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

Uniqueness

The presence of the fluorine atom in N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide distinguishes it from its analogs. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability. This makes the fluorinated compound potentially more effective in certain applications, particularly in medicinal chemistry where fluorine is often used to enhance drug properties.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S2/c1-2-9-19-16(21)17(22)20-11-15(14-4-3-10-25-14)26(23,24)13-7-5-12(18)6-8-13/h2-8,10,15H,1,9,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTNWNJZVOUKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
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N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

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